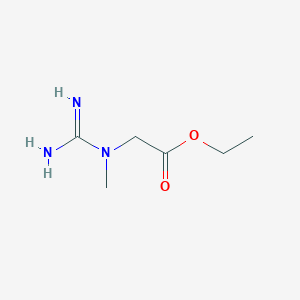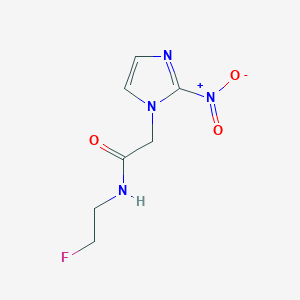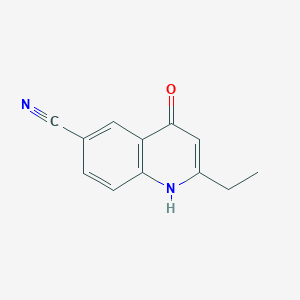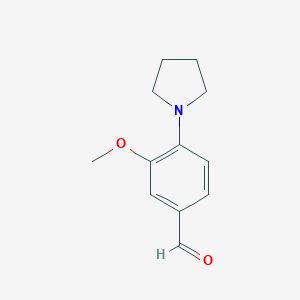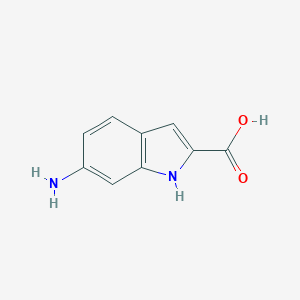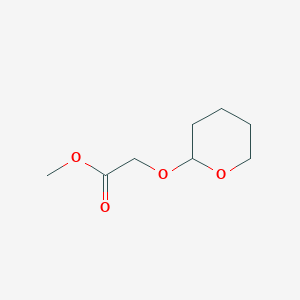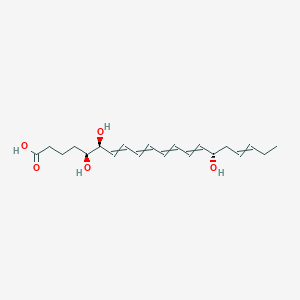![molecular formula C11H11NO2 B176426 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 17104-27-7](/img/structure/B176426.png)
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Descripción general
Descripción
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline is a chemical compound with the molecular weight of 189.21 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 5-methyl-7,8-dihydro [1,3]dioxolo [4,5-g]isoquinoline . The InChI code is 1S/C11H11NO2/c1-7-9-5-11-10 (13-6-14-11)4-8 (9)2-3-12-7/h4-5,12H,1-3,6H2 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 189.21 . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Reactions with Barbituric Acid and Derivatives : 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline, as part of cotarnine derivatives, reacts with 1,3-dimethylbarbituric acid to form spiro derivatives. The structure of these derivatives has been confirmed through X-ray diffraction analysis, indicating a potential route for synthesizing novel compounds (Krasnov, Kartsev, & Khrustalev, 2002).
Practical Synthesis Approaches : Efficient synthesis methods have been developed for derivatives of 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline, highlighting the practicality of producing these compounds for further research and potential applications (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).
Chemical and Biological Interactions
Isoquinoline Alkaloids Studies : Research into the isoquinoline alkaloids from the rhizoma of Coptis chinensis has identified compounds related to 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline. These findings are significant for understanding the diverse chemical nature and potential biological activities of these compounds (Qing, 2007).
Interactions with Indole Derivatives : A study exploring the reactions of indole and its derivatives with cotarnine, a related compound, sheds light on the chemical versatility and potential for creating diverse derivatives of 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline (Krasnov & Kartsev, 2002).
Drug Design and Pharmacology
Anti-Breast Cancer Drug Design : The compound EM015, derived from a related structure, was designed using in silico docking studies, demonstrating the potential of 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline derivatives in developing novel anti-cancer therapies (Aneja et al., 2006).
GABA(A) Receptor Inhibitor Development : Research into novel GABA(A) alpha 5 receptor inhibitors has led to the synthesis of related isoquinoline derivatives, highlighting the compound's relevance in developing therapeutics targeting specific receptors (Ling et al., 2015).
cGMP-Binding Phosphodiesterase Inhibition : An isoquinolone derivative related to 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline has been identified as a potent inhibitor of cGMP-binding cGMP-specific phosphodiesterase (PDE5), indicating a potential therapeutic application in cardiovascular and erectile dysfunction treatments (Kotera et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
5-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-9-5-11-10(13-6-14-11)4-8(9)2-3-12-7/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUYJLOJLQVWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=CC3=C(C=C12)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314006 | |
| Record name | 5-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline | |
CAS RN |
17104-27-7 | |
| Record name | 17104-27-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



